molecular formula C9H11NaO2S B3297172 4-iso-Propylbenzenesulfinic acid sodium salt CAS No. 89520-64-9

4-iso-Propylbenzenesulfinic acid sodium salt

Cat. No.: B3297172
CAS No.: 89520-64-9
M. Wt: 206.24 g/mol
InChI Key: OQNSKUORHDQQTF-UHFFFAOYSA-M
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Description

4-iso-Propylbenzenesulfinic acid sodium salt is an organic compound with the molecular formula C9H12NaO2S. It is a sodium salt derivative of 4-iso-propylbenzenesulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iso-Propylbenzenesulfinic acid sodium salt typically involves the sulfonation of 4-iso-propylbenzene followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation reactors where 4-iso-propylbenzene is treated with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

4-iso-Propylbenzenesulfinic acid sodium salt can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or amines are often used under basic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-iso-Propylbenzenesulfinic acid sodium salt has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It can be used in studies involving sulfonation reactions and their biological implications.

    Industry: It is used in the production of detergents, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-iso-Propylbenzenesulfinic acid sodium salt exerts its effects involves its ability to act as a sulfonating agent. It can transfer its sulfonic group to other molecules, thereby modifying their chemical structure and properties. This sulfonation process can affect various molecular targets and pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-iso-Propylbenzenesulfonic acid: Similar structure but lacks the sodium salt component.

    4-iso-Propylbenzene: The parent hydrocarbon without the sulfonic acid group.

    Benzenesulfinic acid sodium salt: Similar sulfonic acid group but without the iso-propyl substituent.

Uniqueness

4-iso-Propylbenzenesulfinic acid sodium salt is unique due to the presence of both the iso-propyl group and the sulfonic acid sodium salt. This combination imparts specific chemical properties that make it valuable in various research and industrial applications.

Properties

IUPAC Name

sodium;4-propan-2-ylbenzenesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S.Na/c1-7(2)8-3-5-9(6-4-8)12(10)11;/h3-7H,1-2H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNSKUORHDQQTF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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